S-Nitroso-N-acetylpenicillamine
Overview
Description
S-Nitroso-N-acetylpenicillamine: is an organosulfur compound with the chemical formula C₇H₁₂N₂O₄S . It is a green solid and belongs to the class of S-nitrosothiols , which are known for their role in nitric oxide (NO) signaling in biological systems. This compound is derived from the amino acid penicillamine and has garnered significant attention in biochemistry due to its ability to release nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Nitroso-N-acetylpenicillamine can be synthesized through the nitrosation of N-acetylpenicillamine. The reaction typically involves the use of nitrous acid (HNO₂) or sodium nitrite (NaNO₂) in an acidic medium. The reaction conditions are carefully controlled to ensure the formation of the nitroso group without over-nitrosation or decomposition of the product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar nitrosation reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: S-Nitroso-N-acetylpenicillamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidized products.
Reduction: It can be reduced to release nitric oxide and form the corresponding thiol.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Reducing agents such as ascorbic acid or thiols can be used to release nitric oxide.
Substitution: Various nucleophiles can be used to substitute the nitroso group under controlled conditions.
Major Products Formed:
Oxidation: Disulfides and other oxidized sulfur compounds.
Reduction: Nitric oxide and N-acetylpenicillamine.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: S-Nitroso-N-acetylpenicillamine is used as a model compound to study the behavior of S-nitrosothiols and their role in nitric oxide release. It serves as a standard for investigating the redox chemistry and stability of nitrosothiols .
Biology: In biological research, this compound is employed to study nitric oxide signaling pathways. It is used to investigate the effects of nitric oxide on cellular processes, including vasodilation, neurotransmission, and immune response .
Medicine: The compound has potential therapeutic applications due to its ability to release nitric oxide. It is explored for its vasodilatory effects, potential in treating cardiovascular diseases, and as an antimicrobial agent in medical devices .
Industry: this compound is used in the development of nitric oxide-releasing materials for biomedical applications. These materials are designed to reduce thrombosis and bacterial infections on medical devices .
Mechanism of Action
S-Nitroso-N-acetylpenicillamine exerts its effects primarily through the release of nitric oxide. Upon decomposition, it releases nitric oxide, which activates soluble guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway results in various physiological effects, including vasodilation and inhibition of platelet aggregation . The compound’s ability to release nitric oxide under physiological conditions makes it a valuable tool for studying nitric oxide-related pathways and developing nitric oxide-based therapies .
Comparison with Similar Compounds
S-Nitrosoglutathione: Another S-nitrosothiol that releases nitric oxide and has similar biological effects.
S-Nitrosocysteine: A related compound that also serves as a nitric oxide donor.
S-Nitrosothioglycolic Acid: A simpler thiol-based nitric oxide donor.
Uniqueness: S-Nitroso-N-acetylpenicillamine is unique due to its stability and well-characterized nitric oxide release profile. It is less prone to rapid decomposition compared to other S-nitrosothiols, making it a reliable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2R)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIQCSMRQKCOCT-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SN=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)SN=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018088 | |
Record name | N-acetyl-3-(nitrosothio)-D-Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273921-90-7, 79032-48-7 | |
Record name | N-acetyl-3-(nitrosothio)-D-Valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-NITROSO-N-ACETYLPENICILLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E47VKF8B8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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